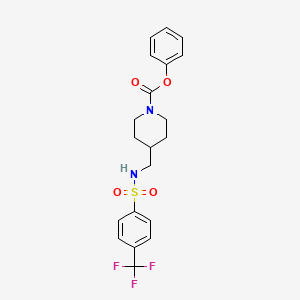

Phenyl 4-((4-(trifluoromethyl)phenylsulfonamido)methyl)piperidine-1-carboxylate

Description

Phenyl 4-((4-(trifluoromethyl)phenylsulfonamido)methyl)piperidine-1-carboxylate is a sulfonamide derivative featuring a piperidine core functionalized with a phenyl carboxylate group at the 1-position and a sulfonamido-methyl moiety at the 4-position. The sulfonamide group is substituted with a 4-(trifluoromethyl)phenyl ring, introducing strong electron-withdrawing properties and enhanced lipophilicity.

Properties

IUPAC Name |

phenyl 4-[[[4-(trifluoromethyl)phenyl]sulfonylamino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F3N2O4S/c21-20(22,23)16-6-8-18(9-7-16)30(27,28)24-14-15-10-12-25(13-11-15)19(26)29-17-4-2-1-3-5-17/h1-9,15,24H,10-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXKSNKYQOHFAHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)C(=O)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F3N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-((4-(trifluoromethyl)phenylsulfonamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common method involves the reaction of piperidine with phenyl chloroformate to form the piperidine-1-carboxylate intermediate. This intermediate is then reacted with 4-(trifluoromethyl)phenylsulfonyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-((4-(trifluoromethyl)phenylsulfonamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Phenyl 4-((4-(trifluoromethyl)phenylsulfonamido)methyl)piperidine-1-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its pharmacological properties, particularly in the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of Phenyl 4-((4-(trifluoromethyl)phenylsulfonamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. This can lead to the modulation of various biological pathways, depending on the specific application .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Modifications

a) Sulfonamide Substituent Variations

- Target Compound : The 4-(trifluoromethyl)phenyl group on the sulfonamide introduces electron-withdrawing effects, increasing acidity of the sulfonamide N–H bond (pKa ~8–10) compared to alkyl or electron-donating substituents. This may enhance hydrogen-bonding interactions with biological targets.

- Phenyl 4-((4-Ethoxy-3,5-dimethylphenylsulfonamido)methyl)piperidine-1-carboxylate (CAS 1235635-24-1): Contains ethoxy and dimethyl groups on the phenylsulfonamide. ~4.0 for the trifluoromethyl analog) .

- Phenyl 4-((5-Chloro-2-methoxyphenylsulfonamido)methyl)piperidine-1-carboxylate (CAS 1235022-37-3) : The chloro and methoxy groups create a mixed electronic profile, balancing electron-withdrawing (Cl) and donating (OMe) effects. This may modulate target selectivity compared to the trifluoromethyl variant .

b) Piperidine Modifications

- tert-Butyl 4-(4-(Trifluoromethyl)phenyl)piperidine-1-carboxylate (3f) : Lacks the sulfonamido-methyl group but retains the trifluoromethylphenyl substituent. The tert-butyl ester improves solubility (cLogP ~3.0) but requires deprotection for biological activity, unlike the phenyl carboxylate in the target compound .

- Ethyl 4-[(4-Chlorophenyl)sulfonyl]-1-(4-methylbenzyl)piperidine-4-carboxylate: Replaces the sulfonamide with a sulfonyl group and introduces an ethyl ester.

Physicochemical Properties

The trifluoromethyl group in the target compound increases molecular weight and lipophilicity (cLogP ~4.2), which may enhance blood-brain barrier penetration but reduce aqueous solubility.

Key Differentiators

Electron-Withdrawing Effects : The trifluoromethyl group enhances sulfonamide acidity, favoring interactions with basic residues in target proteins.

Metabolic Stability : The phenyl carboxylate group may resist esterase hydrolysis better than tert-butyl or ethyl esters, improving in vivo stability .

Selectivity : Substituents like ethoxy or chloro in analogs (e.g., CAS 1235635-24-1, 1235022-37-3) may redirect binding to isoforms or off-target proteins .

Biological Activity

Phenyl 4-((4-(trifluoromethyl)phenylsulfonamido)methyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with sulfonamide and carboxylate functionalities. The trifluoromethyl group enhances the compound's lipophilicity and biological activity. A common synthetic route includes:

- Formation of the Piperidine Ring : Utilizing commercially available piperidine derivatives.

- Sulfonamide Formation : Reacting piperidine with sulfonyl chlorides to introduce the sulfonamide group.

- Carboxylate Modification : Converting the piperidine into a carboxylate form, often through esterification reactions.

Biological Activity

The biological activity of this compound has been evaluated in various studies, highlighting its potential as a therapeutic agent.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on several enzymes:

- ADAMTS7 Inhibition : Preliminary studies show that derivatives of this compound can selectively inhibit ADAMTS7, an enzyme implicated in various inflammatory conditions. For instance, one study reported IC50 values for related compounds ranging from 40 to 380 nM against ADAMTS7 .

- Cyclooxygenase (COX) Inhibition : The trifluoromethyl group contributes to enhanced interactions with COX enzymes, leading to moderate inhibition. Compounds with similar structures have shown IC50 values around 10 μM for COX-2 inhibition .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound against various cancer cell lines:

- MCF-7 Breast Cancer Cells : The compound exhibited moderate cytotoxicity, with IC50 values around 19 μM, indicating potential as an anticancer agent .

The mechanisms underlying the biological activity of this compound can be attributed to its structural features:

- Halogen Bonding and Pi-Pi Interactions : The presence of the trifluoromethyl group facilitates strong interactions with target proteins, enhancing binding affinity and selectivity .

- Molecular Docking Studies : Computational studies have shown that this compound can effectively dock into active sites of target enzymes, suggesting a well-defined mechanism for its inhibitory action .

Case Studies

Several case studies highlight the efficacy of similar compounds in clinical settings:

- ADAMTS7 Inhibitors : A series of biphenylsulfonamide derivatives were evaluated for their ability to inhibit ADAMTS7, with some achieving significant selectivity over other metalloproteinases .

- Cytotoxicity Profiles : Compounds structurally related to this compound have been tested against multiple cancer cell lines, demonstrating varying degrees of efficacy based on structural modifications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Phenyl 4-((4-(trifluoromethyl)phenylsulfonamido)methyl)piperidine-1-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling a piperidine derivative with a sulfonamide-containing aryl group. Key steps include:

- Sulfonamide formation : Reacting 4-(trifluoromethyl)benzenesulfonyl chloride with a piperidine intermediate (e.g., 4-aminomethylpiperidine) in the presence of a base like triethylamine or potassium carbonate .

- Carbamate protection : Introducing the phenyl carbamate group using phenyl chloroformate under anhydrous conditions .

- Optimization : Control reaction temperature (0–25°C), solvent choice (e.g., dichloromethane or THF), and stoichiometric ratios (1:1.2 for sulfonylation) to minimize side products .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR Analysis : Confirm the presence of the trifluoromethyl group via NMR (δ ≈ -60 to -65 ppm) and piperidine protons via NMR (δ 1.5–3.5 ppm for methylene/methyl groups) .

- LC-MS : Validate molecular weight (e.g., [M+H] peak) and purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

- FT-IR : Identify sulfonamide (SO asymmetric stretch ~1350 cm) and carbamate (C=O stretch ~1700 cm) functional groups .

Q. What strategies are recommended for improving solubility and stability in biological assays?

- Methodological Answer :

- Solubility : Use co-solvents like DMSO (≤10% v/v) or cyclodextrin-based formulations. Adjust pH for ionizable groups (e.g., piperidine nitrogen) .

- Stability : Store lyophilized powder at -20°C under inert gas (argon). Avoid prolonged exposure to light or moisture to prevent carbamate hydrolysis .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic and pharmacodynamic properties in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Lipophilicity : The CF group increases logP, enhancing membrane permeability but potentially reducing aqueous solubility. Quantify via shake-flask method or computational tools (e.g., MarvinSketch) .

- Metabolic Stability : Assess CYP450 inhibition (e.g., CYP3A4/2D6) using human liver microsomes. Compare with non-fluorinated analogs to isolate CF effects .

- Target Binding : Perform SPR or ITC to evaluate binding affinity changes when replacing CF with other electron-withdrawing groups (e.g., NO) .

Q. How can researchers resolve discrepancies in reported synthetic yields or purity across studies?

- Methodological Answer :

- Reproducibility Checks : Verify stoichiometry, solvent dryness, and inert atmosphere (N/Ar). Trace water can hydrolyze sulfonamide intermediates, reducing yields .

- Purity Analysis : Use orthogonal methods (HPLC, NMR) to detect impurities. Re-crystallize from ethanol/water mixtures to remove residual solvents .

- Data Cross-Validation : Compare NMR shifts and LC-MS retention times with literature (e.g., PubChem or ChemSpider entries) .

Q. What validated analytical methods are available for quantifying this compound in complex matrices (e.g., plasma)?

- Methodological Answer :

- HPLC-UV : Use a mobile phase of methanol/sodium acetate buffer (pH 4.6, 65:35) at 254 nm. Calibrate with spiked plasma samples (LLOQ ~10 ng/mL) .

- LC-MS/MS : Employ MRM transitions for selective quantification. Optimize ionization (ESI+) and fragmentor voltages to minimize matrix effects .

- Validation Parameters : Assess linearity (R >0.99), precision (RSD <15%), and recovery (>85%) per ICH guidelines .

Q. How can in vitro toxicity profiles guide the design of safer analogs?

- Methodological Answer :

- Cytotoxicity Screening : Use MTT assays in HEK293 or HepG2 cells. Compare IC values with structural analogs to identify toxicophores (e.g., sulfonamide group) .

- Genotoxicity : Perform Ames tests with S. typhimurium strains (TA98/TA100) to assess mutagenic potential .

- Mitigation Strategies : Introduce solubilizing groups (e.g., PEG chains) or reduce electrophilic character via bioisosteric replacement .

Q. What computational tools are recommended for predicting target interactions or ADMET properties?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding modes with targets like kinases or GPCRs. Validate with MD simulations (NAMD/GROMACS) .

- ADMET Prediction : Utilize SwissADME or ADMETLab to estimate bioavailability, BBB penetration, and hERG inhibition risks .

- QSAR Models : Train models with datasets from ChEMBL to correlate structural features (e.g., sulfonamide substituents) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.